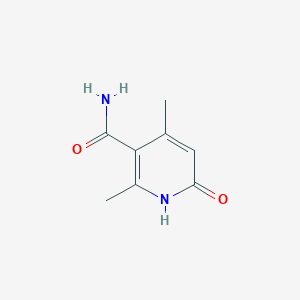

2,4-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,4-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide is a chemical compound with the molecular formula C8H10N2O2 It is a derivative of pyridine and is known for its unique structure, which includes a dihydropyridine ring with two methyl groups and a carboxamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dimethyl-3,5-dicarbethoxy-1,4-dihydropyridine with ammonia or an amine to form the desired carboxamide . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C to ensure optimal yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with consistent quality .

Analyse Chemischer Reaktionen

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:

-

Basic Hydrolysis : Treatment with aqueous lithium hydroxide (LiOH) in THF/MeOH at 50°C converts the carboxamide to the corresponding carboxylic acid (e.g., 6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid, as shown in ).

-

Acidic Hydrolysis : Hydrochloric acid (HCl) at pH 2 facilitates similar transformations, with yields influenced by reaction duration and temperature .

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Basic hydrolysis | LiOH, THF/MeOH, 50°C | Carboxylic acid | 67% |

| Acidic hydrolysis | HCl, pH 2 | Carboxylic acid | 79% |

Electrophilic Substitution at the Pyridine Ring

The electron-rich dihydropyridine ring undergoes electrophilic substitution, particularly at the C-5 position, due to resonance stabilization from the adjacent carbonyl group. Substituents on the benzene ring (e.g., 2,4-dimethyl groups) influence regioselectivity and reaction rates .

-

Halogenation : Chlorination or fluorination occurs under mild conditions using reagents like N-chlorosuccinimide (NCS) .

-

Nitration : Nitric acid in acetic anhydride introduces nitro groups at activated positions .

Nucleophilic Reactions with the Carboxamide

The carboxamide’s NH group participates in nucleophilic reactions:

-

Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides in the presence of bases like triethylamine (TEA) to form N-alkylated or N-acylated derivatives .

-

Condensation : Forms Schiff bases with aldehydes (e.g., 6-oxo-1,6-dihydropyridine-3-carbaldehyde ).

Ring Functionalization and Cyclization

The dihydropyridine core facilitates cyclization reactions:

-

Heterocycle Formation : Reaction with ethoxycarbonylisothiocyanate generates pyrimidinethione derivatives via cyclization .

-

Metal-Chelation : The 6-oxo group and carboxamide participate in metal coordination, enhancing stability in complexes (e.g., with transition metals) .

Substituent-Dependent Reactivity

The 2,4-dimethyl groups and carboxamide orientation significantly alter reaction outcomes:

-

Steric Effects : Bulky substituents reduce electrophilic substitution rates but enhance selectivity for specific positions .

-

Hydrogen Bonding : The carboxamide NH forms intramolecular hydrogen bonds with the pyridine carbonyl, stabilizing twisted conformations (dihedral angle ~88.1°) .

| Substituent Pattern | Impact on Reactivity | Example |

|---|---|---|

| 2′,4′-DiF benzylamide | Enhances ST inhibitory potency (IC₅₀ ≈ 40 nM) | |

| 3′-Cl-4′-F benzylamide | Improves 3′-processing inhibition (IC₅₀ = 9.4 μM) |

Oxidation and Reduction Pathways

Wissenschaftliche Forschungsanwendungen

2,4-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,4-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,4-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid: Similar in structure but with a carboxylic acid group instead of a carboxamide group.

1,4-Dihydropyridine derivatives: These compounds share the dihydropyridine ring structure and are known for their diverse biological activities.

Uniqueness

2,4-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

Biologische Aktivität

2,4-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide is a pyridine derivative with notable biological activities. Its unique structure, characterized by a dihydropyridine ring and a carboxamide group, contributes to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, analgesic, and cytotoxic properties, supported by recent research findings.

- Molecular Formula : C8H10N2O2

- Molecular Weight : 166.18 g/mol

- CAS Number : 65934-19-2

The biological activity of this compound is believed to involve the inhibition of specific enzymes and receptors. It may modulate pathways related to inflammation and cellular proliferation. For instance, it has been shown to inhibit the NF-κB pathway, which is crucial in inflammatory responses .

1. Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of this compound. In vitro experiments demonstrated that this compound significantly inhibits the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophage cell lines (e.g., J774A.1) when stimulated with lipopolysaccharides (LPS) .

Key Findings :

- Inhibition of Cytokines : The compound effectively reduces IL-6 and TNF-α levels.

- NF-κB Pathway : It inhibits the activation of the NF-κB signaling pathway, which is pivotal in inflammation.

2. Analgesic Effects

The analgesic potential of this compound has been explored in various models. Its ability to modulate pain pathways suggests it could serve as a candidate for developing new pain relief medications.

3. Cytotoxicity and Anticancer Activity

The cytotoxic effects of 2,4-Dimethyl-6-oxo-1,6-dihydropyridine derivatives have been evaluated against several cancer cell lines. Studies indicate that certain derivatives exhibit significant antiproliferative activity against human cancer cells.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 13a | HeLa | 12.7 |

| 13a | MCF-7 | 14.9 |

| 13a | A549 | 15.5 |

These results suggest that modifications to the compound can enhance its anticancer properties .

Study on Acute Lung Injury (ALI)

In a recent study involving LPS-induced ALI in mice, administration of a derivative similar to 2,4-Dimethyl-6-oxo-1,6-dihydropyridine resulted in improved survival rates and reduced lung inflammation . The study noted:

- Pathological Changes : Alleviation of lung tissue damage.

- Pulmonary Edema : Significant reduction observed post-treatment.

Eigenschaften

IUPAC Name |

2,4-dimethyl-6-oxo-1H-pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-4-3-6(11)10-5(2)7(4)8(9)12/h3H,1-2H3,(H2,9,12)(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIVCNRZZXJLAHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=C1C(=O)N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.